Phenglutarimide - 1156-05-4

Phenglutarimide

Catalog Number: EVT-279429
CAS Number: 1156-05-4
Molecular Formula: C17H24N2O2
Molecular Weight: 288.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phenglutarimide is a member of piperidines.
Source and Classification

Phenglutarimide is derived from the reaction of specific organic compounds and falls under the classification of heterocyclic compounds due to its nitrogen-containing ring structure. Its role as an anticholinergic agent places it within a broader category of medications used to manage various neurological disorders.

Synthesis Analysis

Phenglutarimide can be synthesized through several methods, primarily involving multi-step reactions. A notable synthesis method includes:

  1. Starting Materials: The synthesis typically begins with diethylamine and phenylacetic acid.
  2. Reaction Steps:
    • The initial reaction involves the formation of an amide by combining diethylamine with phenylacetic acid.
    • This is followed by cyclization to form the imide structure.
    • Additional steps may include purification processes such as recrystallization or chromatography to isolate the final product.

The synthesis parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity .

Molecular Structure Analysis

The molecular structure of phenglutarimide features a pyrrole ring, which contributes to its biological activity. Key structural characteristics include:

  • Molecular Formula: C17H25ClN2O2C_{17}H_{25}ClN_{2}O_{2}
  • Molecular Weight: Approximately 320.85 g/mol.
  • Structural Features: The compound contains a phenyl group attached to a pyrrole derivative, contributing to its lipophilicity and ability to cross the blood-brain barrier.

The three-dimensional conformation of phenglutarimide allows for specific interactions with cholinergic receptors, enhancing its efficacy as an anticholinergic agent .

Chemical Reactions Analysis

Phenglutarimide participates in various chemical reactions that modify its properties or enhance its pharmaceutical applications. Key reactions include:

  1. Hydrolysis: Under certain conditions, phenglutarimide can hydrolyze to yield corresponding acids and amines.
  2. Acylation: The compound can undergo acylation reactions to introduce different functional groups, which may alter its pharmacological properties.
  3. Salt Formation: Formation of hydrochloride salt enhances solubility and stability for pharmaceutical use.

These reactions are significant for developing derivatives with improved therapeutic profiles or reduced side effects.

Mechanism of Action

Phenglutarimide exerts its therapeutic effects primarily through:

  • Anticholinergic Activity: It blocks acetylcholine at muscarinic receptors, which reduces cholinergic overactivity in the brain. This mechanism is particularly beneficial in managing symptoms of Parkinson's disease by counteracting the imbalance between dopaminergic and cholinergic systems.
  • Selective Receptor Binding: Phenglutarimide demonstrates selectivity for certain cholinergic receptor subtypes, which minimizes unwanted side effects commonly associated with broader-spectrum anticholinergics .
Physical and Chemical Properties Analysis

The physical and chemical properties of phenglutarimide are crucial for understanding its behavior in biological systems:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water (especially in hydrochloride form), methanol, and ethanol.
  • Melting Point: The melting point is generally reported around 150°C.
  • Stability: Stable under normal conditions but sensitive to moisture and light.

These properties influence its formulation in pharmaceuticals and its bioavailability when administered .

Applications

Phenglutarimide has several scientific applications, particularly in pharmacology:

  1. Antiparkinsonian Agent: Used effectively to treat symptoms of Parkinson's disease by reducing tremors and rigidity.
  2. Research Tool: Utilized in studies exploring cholinergic mechanisms in neuropharmacology.
  3. Potential Drug Development: Investigated for developing new anticholinergic medications with fewer side effects or improved efficacy.
Introduction to Cereblon (CRBN)-Targeted Protein Degradation and Phenglutarimide

Evolution of CRBN Ligands: From IMiDs to Phenglutarimide Derivatives

The structural evolution of CRBN ligands reflects a deliberate shift toward optimized degradation efficiency:

  • IMiD Limitations: Traditional IMiDs contain a phthalimide moiety prone to hydrolytic cleavage at physiological pH (t½ = 1.25–11 hours), generating inactive metabolites. Their glutarimide ring undergoes rapid racemization (t½ = 2–5 hours in vivo), yielding inactive (R)-enantiomers that compete with active (S)-enantiomers for CRBN binding. This complicates pharmacology and necessitates higher dosing [2] [8].
  • PG Structural Innovations: Phenglutarimide replaces the phthalimide with a monoaromatic ring (e.g., phenyl or substituted phenyl), eliminating chiral centers and the hydrolytically labile cyclic imide. The planar dihydrouracil ring in early PG analogues enables deeper burial within CRBN’s hydrophobic pocket, enhancing Van der Waals interactions with Pro354 and Trp380 [1] [4].

Table 1: Comparative Properties of IMiDs vs. Phenglutarimide-Based CRBN Ligands

PropertyIMiDs (e.g., Lenalidomide)Phenglutarimide Derivatives
ChiralityRacemic mixture (S-active)Achiral
Hydrolytic StabilityLow (t½ = 1.25–11 h, pH-dependent)High (no phthalimide cleavage)
CRBN Kd0.17–0.18 µM (lenalidomide)0.19–0.87 µM (optimized PGs)
Ligand Efficiency (LE)≤0.40>0.48
PROTAC Hook EffectPronouncedMitigated via optimized linkers

Data derived from fluorescence polarization (FP) assays and stability studies [1] [2] [8].

Rationale for Developing Phenglutarimide as an Alternative CRBN Binder

Three key drivers underpin PG development:

Overcoming Stereochemical Instability

The achiral backbone of PGs eliminates racemization-related inefficiencies. Unlike IMiDs, which lose potency as the (S)-enantiomer converts to (R), PG derivatives maintain consistent binding. This simplifies pharmacokinetics and reduces the inactive compound burden by 50% [1] [8].

Enhancing Chemical and Metabolic Stability

Removing the phthalimide moiety prevents hydrolysis-driven inactivation. In cell media, IMiD-based PROTACs like dBET1 show significant degradation within 24 hours, whereas PG analogues exhibit <10% decomposition under identical conditions. This translates to sustained cellular activity [2] [9].

Structure-Activity Relationship (SAR) Optimization

Systematic PG derivatization identified critical binding determinants:

  • Meta-substitutions boost affinity: Trisubstituted PDHUs (e.g., 6F with meta-tBu) achieve Kd = 0.19 µM, rivaling lenalidomide (0.17 µM) [1].
  • Ortho-methyl groups synergize with meta-electron-donating groups, improving hydrophobic contacts with CRBN’s Trp380 pocket.
  • Linker-compatible sites: tBu or alkyne groups at meta-positions serve as ideal linker attachment points without disrupting binding [1].

Table 2: SAR of Phenglutarimide Substituents and CRBN Affinity

Substituent PositionFunctional GroupCRBN Binding (% displacement at 1 µM)
Parent PDHUNone20%
Ortho-OH-OH<5% (loss of binding)
Meta-tBu-C(CH3)378–81%
Meta-OMe-OCH333%
Para-NH2-NH238%

Data from FP-based displacement assays [1].

Overview of Phenglutarimide’s Role in PROTAC Design and Targeted Protein Degradation

PG-based PROTACs demonstrate enhanced degradation efficiency across multiple target classes:

BET Protein Degraders

The PG analogue SJ995973 (4c), incorporating a JQ1 warhead and trisubstituted PDHU, achieves DC50 = 0.87 nM against BRD4 in MV4–11 leukemia cells—6-fold lower than IMiD-based dBET1. Crucially, it maintains >90% degradation after 24 hours, while dBET1 activity drops to 40% due to hydrolysis [2] [8].

Mitigating Off-Target Neosubstrate Degradation

Unlike IMiDs, PG ligands reduce unintended degradation of cereblon neosubstrates (e.g., IKZF1/3, GSPT1). Modifying the PG linker attachment site avoids structural mimicry of zinc finger domains:

  • 5′-Fluoro substitution on PG’s phenyl ring minimizes IKZF1 engagement.
  • In JAK2 degraders, PG conjugates show undetectable GSPT1 degradation versus 70% with IMiD analogues [8].

Expanding the E3 Ligand Toolbox

PGs enable diverse linker geometries due to their planar dihydrouracil core. Unlike IMiDs, which restrict linkers to the phthalimide’s 4′-position, PGs tolerate meta- and ortho-linker attachments. This flexibility facilitates optimal ternary complex formation for challenging targets:

  • BRD4 degraders: C3-linked PG-PROTACs show 15-fold higher degradation efficiency than C4-linked analogues.
  • Kinase degraders: PG linkers enable oral bioavailability and blood-brain barrier penetration in LRRK2 degraders [8] [9].

Table 3: Performance of Phenglutarimide-Based PROTACs in Preclinical Models

PROTACTargetE3 LigandDC50Application
SJ995973 (4c)BRD4Trisubstituted PDHU0.87 nMAML (MV4–11 cells)
PG-JQ1BRD4Phenyl glutarimide3.2 nMEnhanced 24-h stability
PG-LRRK2 degraderLRRK2VH101-PG hybrid12 nMNeurodegenerative disease
Baricitinib-PGJAK2Fluoro-PG8 nM (JAK2-specific)Autoimmune disorders

DC50 = half-maximal degradation concentration [2] [8] [9].

Properties

CAS Number

1156-05-4

Product Name

Phenglutarimide

IUPAC Name

3-[2-(diethylamino)ethyl]-3-phenylpiperidine-2,6-dione

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C17H24N2O2/c1-3-19(4-2)13-12-17(14-8-6-5-7-9-14)11-10-15(20)18-16(17)21/h5-9H,3-4,10-13H2,1-2H3,(H,18,20,21)

InChI Key

BFMBKRQFMIILCH-UHFFFAOYSA-N

SMILES

CCN(CC)CCC1(CCC(=O)NC1=O)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

2-(2-(diethylamino)ethyl)-2-phenylglutarimide
phenglutarimide
phenglutarimide hydrochloride
phenylglutarimide

Canonical SMILES

CCN(CC)CCC1(CCC(=O)NC1=O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.